molecular formula C32H19N2O7PS B1412348 (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706459-42-8

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Cat. No. B1412348
M. Wt: 606.5 g/mol
InChI Key: MZEZBGUBZWJVKJ-UHFFFAOYSA-N
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Description

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide is a useful research compound. Its molecular formula is C32H19N2O7PS and its molecular weight is 606.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Properties and Synthesis

  • A detailed study on compounds related to (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide, specifically the (11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide, revealed that these compounds are soluble in several organic solvents and can be formed into a white crystalline solid. The handling precautions are similar to those for other laboratory chemicals, indicating a relatively safe profile for research and laboratory use (Hutchinson, 2013).

Synthetic Methods

  • The synthesis of dinaphtho[2,1-d:1′,2′-g][1,3,2]dioxaphosphocin 8-sulfides, a category encompassing the compound , involved an efficient two-step synthesis using dimethylaminopyridine (DMAP) catalysis and was characterized by near-quantitative yields, indicating its efficiency and potential for large-scale synthesis (Kasthuraiah et al., 2004).

Applications in Chiral Catalysis

  • The compound’s structural variants have been used in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters. The highest enantioselectivities (up to 99% ee) were achieved with phosphoramidites bearing two chiral binaphthyl groups with opposite configurations, indicating its potential application in enantioselective catalysis (Eberhardt et al., 2007).

Functional Reactivity Studies

  • Studies on bis-2,4-dinitrophenyl sulfide(2a) and bis-p-nitrophenyl sulfide(2b), compounds related to the (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide, showcased their reactivity towards thiols and other nucleophilic groups. This indicates the potential utility of these compounds in chemical synthesis and possibly in bioconjugation applications (Song Dan-qing, 2013).

Miscellaneous Applications

  • Another study involving compounds related to (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide detailed the synthesis of novel fluorescent probes for imaging hydrogen sulfide. This indicates potential applications in biomedical imaging and sensing applications (Xiao-yan Zhu et al., 2019).

properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O7PS/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)41-42(39,43)40-31(27)29/h1-18H,(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEZBGUBZWJVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=S)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
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(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
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(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
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(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
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(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 6
(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

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